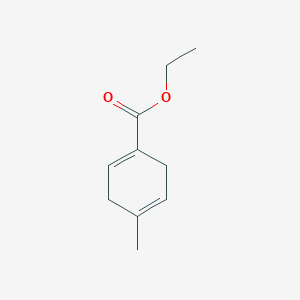
1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester” is an organic compound. The formula for this compound is C8H10O2 and it has a molecular weight of 138.1638 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexadiene ring with a carboxylic acid ester group attached to one of the carbon atoms in the ring . The ester group includes a methyl and an ethyl group .Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
The synthesis and copolymerization of new cyclic esters, including those related to 1,4-Cyclohexadiene-1-carboxylic acid derivatives, have been explored for the development of hydrophilic aliphatic polyesters. These efforts involve the design of cyclic esters with functional groups like hydroxyl, bishydroxyl, amino, and carboxyl, highlighting the versatility of these compounds in polymer chemistry. The research demonstrates the potential for creating polymers with specific functional properties, such as increased hydrophilicity, through the incorporation of such cyclic esters (Trollsås et al., 2000).
Advanced Synthesis Techniques
Ring-closing metathesis has been utilized to synthesize complex molecules like (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, showcasing the application of 1,4-Cyclohexadiene derivatives in creating functionalized cycloalkene skeletons. This approach benefits from the use of L-serine, offering an alternative to traditional starting materials and highlighting the compound's role in synthesizing biologically relevant structures (Xin Cong & Z. Yao, 2006).
Material Science and Polymer Analysis
Ester-functionalized polycarbonates have been obtained through the copolymerization of ester-substituted oxiranes and carbon dioxide, with ester-functionalized cyclohexene oxide monomers playing a critical role. This research underscores the utility of cyclohexene derivatives in the development of aliphatic polycarbonates, contributing to the creation of materials with unique structural properties and potential applications in biodegradable polymers and environmentally friendly materials (Duchateau et al., 2006).
Microwave Synthesis Optimization
The microwave-assisted synthesis of Ethyl 1,3-cyclohexadien-1-carboxylate demonstrates the application of cyclohexadiene derivatives in optimizing synthetic procedures. This method offers advantages in terms of reaction speed, efficiency, and environmental friendliness, showcasing the potential for such compounds in streamlining organic synthesis and improving the production of complex organic molecules (Tesson & Deshayes, 2000).
Mecanismo De Acción
Mode of action
The mode of action of a compound depends on its chemical structure and the biological system with which it interacts. For instance, some similar compounds are known to undergo Birch reduction , a process that converts aromatic molecules to 1,4-cyclohexadiene.
Biochemical pathways
1,4-cyclohexadiene and its derivatives are easily aromatized, the driving force being the formation of an aromatic ring .
Result of action
Similar compounds have been used to generate alkyl radicals .
Propiedades
IUPAC Name |
ethyl 4-methylcyclohexa-1,4-diene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4,7H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSBNDPCHBRWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCC(=CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)methyl]-1,1-dioxo-5-phenyl-1,2-thiazol-3-one](/img/structure/B2695034.png)
![tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate](/img/structure/B2695036.png)
![5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695037.png)
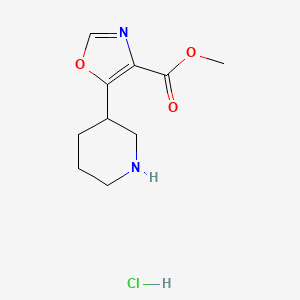

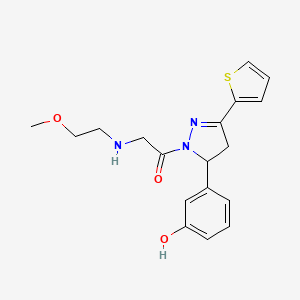
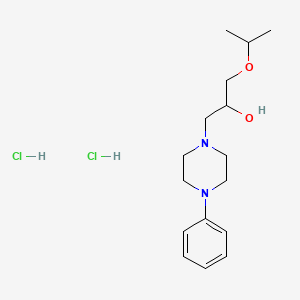
![N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2695046.png)
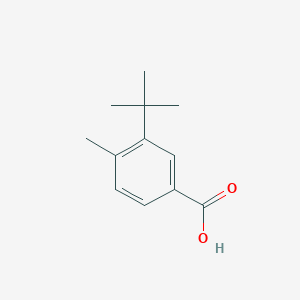
![1-ethyl-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2695050.png)
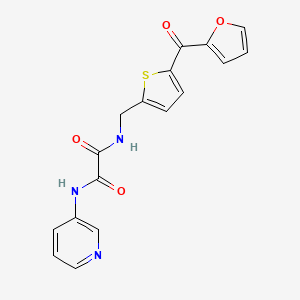
![Ethyl 1-[(3-chlorophenyl)(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B2695052.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoate](/img/structure/B2695053.png)
![N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2695054.png)